molecular formula C8H6Cl2O2 B085406 2,3-Dichlorophenylacetic acid CAS No. 10236-60-9

2,3-Dichlorophenylacetic acid

Cat. No.: B085406
CAS No.: 10236-60-9
M. Wt: 205.03 g/mol
InChI Key: YWMXEUIQZOQESD-UHFFFAOYSA-N
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Description

2,3-Dichlorophenylacetic acid is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of phenylacetic acid, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dichlorophenylacetic acid typically involves the chlorination of the corresponding styrene compound. This reaction is generally carried out under the catalysis of ferric chloride or aluminum chloride, and the reaction conditions are usually mild .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorophenylacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated products.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce a variety of substituted phenylacetic acids.

Scientific Research Applications

2,3-Dichlorophenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dichlorophenylacetic acid exerts its effects involves its interaction with specific molecular targets. The chlorine atoms in the compound enhance its reactivity, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 2,4-Dichlorophenylacetic acid
  • 2,5-Dichlorophenylacetic acid
  • 3,4-Dichlorophenylacetic acid

Comparison: 2,3-Dichlorophenylacetic acid is unique due to the specific positioning of the chlorine atoms, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(2,3-dichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMXEUIQZOQESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144936
Record name 2,3-Dichlorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10236-60-9
Record name Benzeneacetic acid, 2,3-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichlorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-dichlorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the crystal structure formed between 2,3-Dichlorophenylacetic acid and trans-N,N′-Dibenzyldiaminocyclohexane?

A1: The crystal structure formed between this compound (AH) and trans-N,N′-Dibenzyldiaminocyclohexane (B) exhibits an unusual stoichiometry. Instead of a simple salt or cocrystal, it forms a hybrid salt-cocrystal with the composition [H2B2+; 2A and 2AH]. [] This unexpected structure suggests a complex interplay of intermolecular interactions. Interestingly, each crystal of this compound is enantiomerically pure, containing either the RR or SS isomer of the H2B2+ cation. []

Q2: Can you elaborate on the significance of the preferential crystallization observed with this hybrid salt-cocrystal?

A2: Preferential crystallization experiments (AS3PC) conducted in methanol and THF revealed a fascinating phenomenon. Entrainment in methanol resulted in unexpectedly high final enantiomeric excesses exceeding 20%. [] This observation suggests that the crystal growth mechanism might involve the incorporation of pre-formed building blocks composed of [H2B2+; 2A and 2AH] units or a reconstruction occurring at specific crystal interfaces, rather than a conventional layer-by-layer growth. [] This finding provides valuable insights into crystal engineering and chiral resolution techniques.

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